Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Description

Foundational Significance of D-Amino Acid Peptides in Academic Research

Peptides constructed from D-amino acids exhibit remarkable resistance to proteolytic degradation by naturally occurring enzymes, which are stereospecific for L-amino acids. This intrinsic stability makes them highly attractive candidates for the development of therapeutic agents with extended half-lives in biological systems. Furthermore, the incorporation of D-amino acids can induce unique conformational preferences in peptides, leading to novel three-dimensional structures and biological activities that are not accessible with their L-amino acid counterparts. Research has shown that D-amino acid-containing peptides can be potent inhibitors of protein-protein interactions and can serve as valuable tools for probing biological processes.

Contextualizing Polyproline Oligomers within Advanced Peptide Chemistry

Polyproline sequences are known to adopt a unique and rigid helical structure known as the polyproline II (PPII) helix. This left-handed helix is a prevalent secondary structure motif in many proteins and plays a crucial role in a variety of biological recognition events, including signal transduction and protein-protein interactions. The conformational rigidity of the proline ring, due to its cyclic side chain, restricts the available dihedral angles, making polyproline oligomers excellent scaffolds for presenting functional groups in a well-defined spatial arrangement.

Oligomers of D-proline are expected to form a right-handed polyproline II helix, the mirror image of the L-proline PPII helix. This predictable and stable conformation makes Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH a valuable building block in the design of novel peptide-based materials, catalysts, and therapeutics.

Detailed Research Findings

While specific research literature exhaustively detailing this compound is not abundant, its synthesis and properties can be confidently inferred from established principles of solid-phase peptide synthesis and the characterization of analogous D-proline oligomers.

The synthesis of this compound is typically achieved through a stepwise solid-phase approach. The process begins with an appropriate resin, to which the first Fmoc-protected D-proline residue is attached. Subsequent cycles of Fmoc deprotection, followed by coupling of the next Fmoc-D-proline unit, extend the peptide chain. A patent describing the synthesis of the dipeptide fragment Fmoc-D-Pro-D-Pro-OH highlights a key step in the creation of such oligomers. google.com The final tetrapeptide is cleaved from the resin, yielding the desired product.

The conformational properties of poly-D-proline oligomers have been investigated using techniques such as circular dichroism (CD) spectroscopy. Studies on D-Pro₁₁, a longer analogue, show a CD spectrum that is the mirror image of that for L-Pro₁₁, confirming the formation of a right-handed PPII helix. researchgate.net This is characterized by a strong positive band and a weaker negative band in the far-UV region. researchgate.net It is therefore expected that this compound will also adopt a stable, right-handed PPII helical conformation in solution.

Below are data tables summarizing the properties of the constituent monomer and the expected characteristics of the final tetrapeptide.

Table 1: Properties of Fmoc-D-Pro-OH

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₄ | sigmaaldrich.com |

| Molecular Weight | 337.37 g/mol | sigmaaldrich.com |

| Appearance | White to off-white solid | sigmaaldrich.com |

| Optical Activity | [α]D +31.0±3.0°, c = 1 in DMF | sigmaaldrich.com |

| Solubility | Soluble in polar organic solvents like DMF | smolecule.com |

Table 2: Predicted Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₄₀H₄₃N₄O₇ | Summation of constituent atoms |

| Molecular Weight | 715.8 g/mol | Summation of atomic weights |

| Conformation | Right-handed polyproline II (PPII) helix | Extrapolation from studies on D-Pro₁₁ researchgate.net |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Standard methodology for peptide synthesis justia.com |

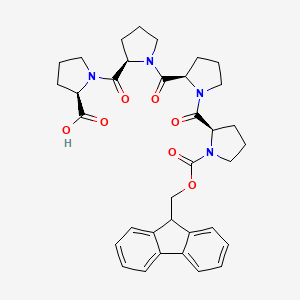

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-[(2R)-1-[(2R)-1-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-SKKKGAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)[C@H]2CCCN2C(=O)[C@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@@H]7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Pro D Pro D Pro D Pro Oh

Strategic Application of Fmoc Solid-Phase Peptide Synthesis (SPPS) for D-Proline Oligomerization

The synthesis of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is effectively achieved using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. biosynth.com The Fmoc/tBu (tert-butyl) protection scheme is standard, where the temporary Nα-Fmoc group is removed by a mild base, and acid-labile groups protect amino acid side chains, though proline has no side chain requiring protection. peptide.com This orthogonal strategy allows for selective deprotection steps, which is crucial for building complex peptide sequences. peptide.comnih.gov

Optimizing Coupling Efficiencies in Stereochemically Constrained D-Proline Sequences

The coupling of proline residues in SPPS presents unique challenges, particularly in repetitive sequences like a tetra-D-proline oligomer. The primary difficulty arises from proline's structure as a secondary amine, which is inherently less nucleophilic and more sterically hindered than the primary amines of other proteinogenic amino acids. biotage.com This reduced reactivity can lead to incomplete or slow coupling reactions. As the polyproline chain elongates, steric hindrance further exacerbates these issues, potentially resulting in deletion sequences where one or more proline units fail to incorporate.

To overcome these hurdles and ensure high coupling efficiency, several strategies are employed:

Potent Coupling Reagents : The use of highly efficient coupling reagents is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to reduce racemization, are common. bachem.com However, for sterically hindered couplings, more powerful uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often preferred due to their ability to generate highly reactive acyl-active esters. bachem.comsigmaaldrich.com

Reaction Conditions : Modifying reaction conditions can significantly improve yields. Increasing the concentration of the amino acid and coupling reagents drives the reaction equilibrium toward product formation. biotage.com Additionally, extending the coupling time or performing a "double coupling"—where the coupling step is repeated with a fresh portion of reagents before proceeding to the next deprotection step—can help ensure the complete acylation of the sterically hindered N-terminus. biotage.com

Table 1: Common Coupling Reagents for Difficult Peptide Sequences

| Reagent | Type | Additive Often Used With | Key Characteristics |

|---|---|---|---|

| DCC | Carbodiimide | HOBt, HOSu | Standard, cost-effective reagent; forms insoluble DCU byproduct. bachem.com |

| HBTU | Uronium/Aminium | DIPEA, NMM | Highly efficient, rapid coupling; suitable for hindered amino acids. sigmaaldrich.com |

| HATU | Uronium/Aminium | DIPEA, NMM | More reactive than HBTU, particularly effective for difficult couplings and preventing racemization. bachem.comsigmaaldrich.com |

| PyBOP® | Phosphonium | DIPEA, NMM | Effective for hindered couplings, though can be less potent than HATU for some sequences. sigmaaldrich.com |

Elucidating Fmoc Deprotection Dynamics in D-Proline Rich Peptide Synthesis

The removal of the Nα-Fmoc protecting group is a critical iterative step in SPPS. Its efficiency can be hampered by factors such as peptide aggregation, although this is less of a concern for proline-rich sequences compared to those that form beta-sheets. sigmaaldrich.comembrapa.br

The removal of the Fmoc group proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net The process is initiated by a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). embrapa.brresearchgate.net The mechanism unfolds in two main steps:

A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. embrapa.br

This generates a carbanion intermediate, which is stabilized by the aromatic system. The intermediate is unstable and rapidly undergoes β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). researchgate.net

This deprotection reaction is generally fast and clean. However, slow or incomplete Fmoc removal can be an indicator of problems like chain aggregation on the resin. embrapa.br

The dibenzofulvene (DBF) molecule generated during the E1cB elimination is a reactive electrophile that can undergo Michael addition with nucleophiles. If left unchecked, it can react with the newly liberated N-terminal amine of the peptide chain, forming a stable DBF-peptide adduct and terminating chain elongation.

To prevent this side reaction, a nucleophilic scavenger is required. In standard Fmoc-SPPS, the deprotecting base itself, piperidine, serves a dual role. As a secondary amine, piperidine is a potent nucleophile that efficiently traps the DBF electrophile, forming a stable and unreactive piperidine-DBF adduct. peptide.comresearchgate.net The high concentration of piperidine (typically 20%) ensures that it scavenges the DBF much faster than the peptide's terminal amine can react with it, thus driving the deprotection to completion without significant side product formation. researchgate.net

Rational Selection of Solid Supports and Linker Chemistries for Tetramer Synthesis

The choice of solid support and its associated linker is fundamental to the success of SPPS, as the linker dictates the conditions for the final cleavage of the peptide from the resin and can influence side reactions during synthesis. biosynth.comnih.gov For the synthesis of this compound, which terminates in a free carboxylic acid, the linker must be stable to the basic conditions of Fmoc deprotection but cleavable by acid at the end of the synthesis.

Two common choices are Wang resin and 2-chlorotrityl chloride (2-CTC) resin.

Wang Resin : This is a benzyl (B1604629) alcohol-type linker widely used for producing peptide acids. peptide.comsigmaaldrich.com The first amino acid is attached via an ester bond that is readily cleaved by strong acid treatment, typically with a high concentration of trifluoroacetic acid (TFA). peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin features a highly sterically hindered trityl linker. sigmaaldrich.com It is particularly advantageous for proline-containing peptides. The loading of the first amino acid can be performed under very mild conditions without pre-activation, which completely prevents racemization. sigmaaldrich.com

For the synthesis of a tetra-D-proline sequence, the 2-chlorotrityl chloride resin is the superior choice . The primary reason is its ability to suppress a major side reaction known as diketopiperazine (DKP) formation, which is especially prevalent when proline is the C-terminal or penultimate residue. sigmaaldrich.comiris-biotech.de The bulky nature of the trityl linker sterically hinders the intramolecular cyclization reaction that leads to DKP formation. sigmaaldrich.com

Table 2: Comparison of Resins for this compound Synthesis

| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |

|---|---|---|

| Linker Type | 4-alkoxybenzyl alcohol peptide.com | 2-chlorophenyl-diphenylmethyl sigmaaldrich.com |

| Final Cleavage | High concentration TFA (e.g., 95%) peptide.com | Mildly acidic conditions (e.g., 1-2% TFA in DCM) sigmaaldrich.com |

| Loading Conditions | Requires activation of the amino acid carboxyl group. | Does not require carboxyl activation, preventing racemization. sigmaaldrich.com |

| Risk of DKP Formation | High, especially for Pro-Pro sequences. iris-biotech.dechempep.com | Very low, due to the steric hindrance of the bulky trityl linker. sigmaaldrich.comchempep.com |

| Recommendation | Not recommended for this sequence. | Highly Recommended |

Self Assembly and Supramolecular Architectures of Fmoc D Pro D Pro D Pro D Pro Oh

Intermolecular Interactions Governing Supramolecular Assembly in Fmoc-D-Proline Peptides

The spontaneous organization of Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH into ordered architectures is driven by a combination of non-covalent interactions. The synergy between the aromatic Fmoc moiety and the unique peptide sequence dictates the formation and stability of the resulting supramolecular structures.

Contribution of Fmoc Moiety to π-Stacking and Hydrophobic Driving Forces

The self-assembly of peptides functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) group is significantly driven by the interactions of this bulky, aromatic moiety. acs.orgnih.govmanchester.ac.uk The planar fluorenyl group provides a strong impetus for π-π stacking, an aromatic interaction where the π-orbitals of adjacent fluorenyl rings overlap, leading to a stabilizing, non-covalent attraction. nih.govmanchester.ac.uk This interaction is a primary organizing force that initiates the aggregation of individual peptide molecules.

In aqueous environments, the hydrophobic nature of the Fmoc group further promotes assembly. nih.gov To minimize unfavorable contact with water molecules, the Fmoc moieties sequester themselves away from the solvent, clustering together in a process that drives the initial formation of nanostructures. acs.org This hydrophobic effect, combined with π-π stacking, makes the Fmoc group a powerful director of self-assembly, a principle that has been observed across a wide range of Fmoc-conjugated amino acids and short peptides. acs.orgnih.gov

Role of Hydrogen Bonding and Electrostatic Interactions in Hierarchical Self-Organization

While π-stacking initiates aggregation, hydrogen bonding and electrostatic forces are crucial for establishing long-range order and hierarchical organization in the resulting assemblies. manchester.ac.uknih.gov In typical peptide self-assembly, intermolecular hydrogen bonds form between the amide backbones, often leading to the formation of stable secondary structures like β-sheets. manchester.ac.uk However, the structure of proline introduces a unique constraint. Because proline's backbone nitrogen is part of a five-membered ring and lacks a hydrogen atom, it cannot act as a hydrogen bond donor. youtube.comnih.gov

For this compound, this means that traditional backbone-to-backbone hydrogen bonding is absent. Instead, hydrogen bonding likely occurs involving the carbonyl groups (C=O) of the proline residues acting as hydrogen bond acceptors. nih.gov These can form bonds with the C-terminal carboxylic acid (-OH) group or with surrounding water molecules, contributing to the stability of the assembled state. nih.govnih.gov Furthermore, electrostatic interactions, primarily related to the ionization state of the C-terminal carboxylic acid, play a significant role. At pH values above its pKa, the terminal group becomes a negatively charged carboxylate, introducing electrostatic repulsion that can modulate or even inhibit assembly. mdpi.comacs.org

Exploring the Morphological Diversity of Self-Assembled this compound Structures

The interplay of the driving forces described above can lead to a variety of supramolecular morphologies, from one-dimensional fibers to three-dimensional hydrogel networks.

Formation Mechanisms of Nanofibers, Nanoribbons, and Supramolecular Hydrogels

The self-assembly of Fmoc-peptide derivatives frequently results in the formation of elongated nanostructures such as nanofibers and nanoribbons. nih.govnih.gov This process typically begins with the Fmoc-driven aggregation into initial small structures. These primary aggregates then serve as nuclei for further growth, elongating into one-dimensional fibers as more molecules organize through a combination of π-stacking and hydrogen bonding. manchester.ac.uknih.gov

Under appropriate concentration and environmental conditions, these nanofibers can entangle to form a three-dimensional network that immobilizes large amounts of water, resulting in a supramolecular hydrogel. acs.orgnih.govnih.gov The mechanical properties of these hydrogels, such as their stiffness, are dependent on the density and connectivity of the nanofiber network. The formation of wider, tape-like or ribbon-like structures can also occur, arising from the lateral association of individual nanofibers. mdpi.comnih.gov The specific morphology is a result of the delicate balance between the different intermolecular forces at play. nih.gov

Table 1: Representative Mechanical Properties of Self-Assembled Fmoc-Peptide Hydrogels This table presents data from related Fmoc-peptide systems to illustrate typical mechanical properties, as direct data for this compound is not available in the cited literature.

| Fmoc-Peptide Compound | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference |

|---|---|---|---|

| Fmoc-FFK | 2.0 | 24.3 | mdpi.com |

| Fmoc-FFK / Fmoc-FF (1/20 w/w) | Not Specified | 9412 | mdpi.com |

| Fmoc-K3 | Not Specified | 2526 | nih.gov |

| Fmoc-FFCKK-OH | Not Specified | ~368 (withstood stress) | acs.org |

Stereochemical Impact of D-Proline Sequence on Self-Assembly Pathways and Aggregate Morphologies

The use of D-amino acids instead of their naturally occurring L-counterparts can have a profound impact on supramolecular assembly. rsc.orgnih.gov While an enantiomeric (all-D) peptide is expected to have the same intrinsic propensity to self-assemble as its all-L counterpart, its chirality is inverted. rsc.org Proline-rich sequences are known to adopt a specific helical conformation known as a polyproline II (PPII) helix. nih.gov Sequences of L-proline form a left-handed PPII helix, which is a key structural motif in proteins like collagen. nih.govnih.gov

Consequently, the tetra-D-proline sequence in this compound is expected to form a right-handed PPII helix. This defined, rigid secondary structure would then serve as the fundamental building block for higher-order assembly. The chirality of these helical units would be transferred to the resulting nanofibers, likely leading to twisted or helical ribbon morphologies with a defined right-handed preference. The introduction of a single D-proline into an L-amino acid sequence has been shown to act as a crucial turn-inducer, stabilizing specific conformations and enabling self-assembly into hydrogels where the homochiral peptide would not. nih.gov In an all-D sequence, this stereochemical control is extended along the entire peptide, enforcing a highly regular and predictable supramolecular architecture.

Environmental and Structural Modulators of Self-Assembly

The self-assembly process of this compound is highly sensitive to its environment, and can be tuned by adjusting external conditions or by making specific structural modifications.

Key environmental factors include pH and solvent composition. The pH of the solution directly influences the protonation state of the C-terminal carboxylic acid group. mdpi.comacs.org At low pH (below the pKa), the group is neutral (-COOH), which can facilitate hydrogen bonding. At higher pH (above the pKa), it becomes a negatively charged carboxylate (-COO⁻), introducing electrostatic repulsion that can hinder or alter the assembly process. acs.orgresearchgate.net Studies on Fmoc-diphenylalanine have shown that pH changes can trigger dramatic structural transitions, shifting the equilibrium between soluble molecules and assembled fibers or ribbons. acs.orgresearchgate.net

The choice of solvent also plays a critical role. The self-assembly is often initiated by a solvent-switch method, where the peptide is first dissolved in a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with a "bad" solvent, typically water, to induce aggregation. researchgate.netnih.gov The polarity of the solvent system affects both hydrophobic interactions and hydrogen bonding. For polyproline peptides, different solvents can favor different helical conformations; for instance, less polar solvents can favor the more compact polyproline I helix, while more polar solvents like water and methanol (B129727) stabilize the extended polyproline II helix. nih.govnih.gov

Table 2: Influence of Environmental Factors on Fmoc-Peptide Assembly This table summarizes general findings from related systems, as specific data for this compound is not available in the cited literature.

| Factor | Effect on Self-Assembly | Observed in Compound(s) | Reference |

|---|---|---|---|

| Increasing pH | Can decrease assembly due to electrostatic repulsion of deprotonated carboxyl groups. Can cause morphological changes from flat ribbons to flexible fibrils. | Fmoc-diphenylalanine | acs.orgresearchgate.net |

| Ionic Strength | Increasing ionic strength can screen electrostatic repulsion and accelerate the rate of gelation, increasing stiffness. | Fmoc-FRGDF | rsc.org |

| Solvent Polarity | Changing solvent from less polar (e.g., 1-propanol) to more polar (e.g., water) can shift the conformational equilibrium from polyproline I to polyproline II helix. | Polyproline-13 | nih.gov |

| Solvent Composition (Water/Organic) | The ratio of water to organic solvent (e.g., THF, DMSO) controls the rate and morphology of assembly, leading to different structures like needles, flowers, or fibers. | Fmoc-Alanine, Fmoc-Valine | researchgate.net |

Influence of Solvent Environment, pH, and Ionic Strength on Aggregate Formation

The environment in which this compound is dissolved plays a critical role in directing its self-assembly into larger aggregates. The interplay of solvent polarity, pH, and the concentration of dissolved salts (ionic strength) dictates the balance of non-covalent interactions, such as hydrogen bonding and π-π stacking of the aromatic Fmoc groups, which are the primary drivers of assembly. rsc.orgnih.govnih.gov

The choice of solvent is a fundamental determinant of the resulting supramolecular structures. In mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and water, the proportion of each solvent can be tuned to induce aggregation. For instance, increasing the water concentration in a THF solution of Fmoc-protected amino acids can trigger the formation of fiber-like structures. rsc.org This is because the hydrophobic Fmoc groups tend to shield themselves from the aqueous environment, promoting aggregation.

The pH of the solution significantly impacts the ionization state of the C-terminal carboxylic acid group of the peptide. At neutral or acidic pH, the carboxylic acid is more likely to be protonated, reducing electrostatic repulsion between molecules and favoring aggregation. rsc.org Conversely, in basic conditions, the deprotonated carboxylate groups can lead to increased electrostatic repulsion, potentially disrupting or preventing the formation of stable assemblies. rsc.org Studies on similar Fmoc-peptide systems have demonstrated that changes in pH can induce significant structural transitions, such as the formation of fibrils or rigid ribbons. nih.gov

Ionic strength, adjusted by the addition of salts, can also modulate the self-assembly process. The presence of ions in the solution can screen electrostatic charges, thereby influencing the repulsive forces between charged peptide molecules. This can affect the kinetics and morphology of aggregation. For some Fmoc-peptide systems, the ionic strength of salt-containing solutions has been shown to influence the timing of gelation. nih.gov

Elucidating Concentration-Dependent Aggregation and Critical Micelle/Gelation Concentrations

The concentration of this compound in a solution is a key factor that governs the extent and nature of its self-assembly. At very low concentrations, the peptide molecules exist as individual, solvated entities. As the concentration increases, a point is reached where self-assembly into larger structures becomes energetically favorable. This transition is often characterized by a critical micelle concentration (CMC) or a critical gelation concentration (CGC). wikipedia.org

The CMC is defined as the concentration of surfactants (in this case, the amphiphilic Fmoc-peptide) above which micelles form. wikipedia.org Below the CMC, the surface tension of the solution changes significantly with concentration, but after reaching the CMC, it remains relatively constant as additional molecules form more micelles. wikipedia.org The determination of the CMC is crucial for understanding the initial stages of aggregation.

With a further increase in concentration, these initial aggregates can grow and entangle to form a three-dimensional network, leading to the formation of a hydrogel. The concentration at which this occurs is known as the critical gelation concentration. Both the CMC and CGC are influenced by the same environmental factors discussed previously, including solvent, pH, and ionic strength. nih.govwikipedia.org The process of aggregation is often hierarchical; for instance, micelles may transition into fibers before the onset of gelation. nih.gov The mechanism of this concentration-dependent self-assembly can involve the initial formation of nanospheres that fuse into larger microspheres as the peptide concentration rises. nih.gov

Sequence Length and D-Amino Acid Content as Determinants of Supramolecular Organization

The specific amino acid sequence and the chirality of the constituent amino acids are fundamental to the self-assembly behavior of peptides. In the case of this compound, both the length of the oligoproline sequence and the exclusive use of D-amino acids are critical determinants of its supramolecular organization.

The length of the peptide chain influences its ability to form stable secondary structures and participate in intermolecular interactions. nih.gov Longer peptide sequences can offer more sites for hydrogen bonding, potentially leading to more stable and well-defined supramolecular structures. Studies on oligoproline conjugates have shown that varying the length of the oligoproline moiety can result in substantially different supramolecular assemblies, such as nanosheets, curls, or ribbons. researchgate.net The rigid, rod-like structure of the oligoproline backbone is particularly suitable for forming well-defined nanocages. nih.gov

Computational Methodologies for Investigating Fmoc D Pro D Pro D Pro D Pro Oh

Molecular Dynamics (MD) Simulations in Understanding D-Proline Oligomer Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the motion of atoms and molecules over time. This technique is particularly well-suited for studying the dynamic nature of D-proline oligomers like Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH.

Simulating Conformational Dynamics and Oligomerization Kinetics

MD simulations can track the conformational changes of the D-proline backbone and the puckering of the individual pyrrolidine (B122466) rings. frontiersin.orgnih.gov These simulations reveal the peptide's flexibility and the preferred shapes it adopts in different environments. By simulating multiple peptide molecules, researchers can also study the initial stages of oligomerization, observing how individual molecules come together and arranging themselves. This provides valuable information on the kinetics of self-assembly, a process that is often too fast or complex to be fully captured by experimental methods. nih.gov

The study of proline-containing peptides through MD simulations has revealed that the cis/trans isomerization of the peptide bond is a critical factor in their conformational dynamics. nih.govmdpi.com This isomerization can be a slow process, often acting as a rate-limiting step in protein folding and assembly. mdpi.com Enhanced sampling techniques in MD, such as replica exchange MD, are often employed to overcome the time-scale limitations of conventional simulations and to thoroughly explore the conformational landscape associated with these isomerization events. nih.govrsc.org

Computational Modeling of Self-Assembly Processes and Supramolecular Architecture

The self-assembly of peptides into well-ordered nanostructures is a phenomenon of great interest for materials science and nanotechnology. rsc.orgresearchgate.net MD simulations are instrumental in understanding how oligomers like this compound might self-assemble into larger architectures. These simulations can predict the most stable arrangements of the peptides, revealing the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the supramolecular structure together. acs.orgpnas.org

By modeling the behavior of many peptides in a simulated solvent, it is possible to observe the spontaneous formation of structures like nanofibers, nanotubes, or vesicles. researchgate.net These simulations can provide atomistic detail of the final assembled structure, offering insights into its morphology, stability, and potential properties. This predictive capability is crucial for the rational design of novel biomaterials based on D-proline oligomers. udel.edursc.org The intermolecular Coulomb interactions within these self-assembled monolayers can lead to correlated currents through different molecules, a phenomenon that can be investigated through modified master equations. aps.org

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

For a more detailed understanding of the electronic structure and energetics of this compound, quantum mechanical (QM) methods are employed. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost for systems of this size. mdpi.com

Determining Energy Landscapes of Proline Isomerization and Pyrrolidine Ring Conformations

The puckering of the proline ring (whether it adopts an "up" or "down" conformation) and the cis/trans isomerization of the peptide bond are fundamental to the structure of proline-containing peptides. nih.gov DFT calculations can be used to precisely determine the energy differences between these various conformations and the energy barriers for their interconversion. frontiersin.orgnih.gov For instance, studies have shown that the down puckering of the pyrrolidine ring is generally favored over the up puckering, with energy differences ranging from 0.4 to 2.0 kcal/mol depending on the specific conformation. nih.gov The energy difference between cis and trans isomers of a β-proline dimer has been estimated to be in the range of 0.4–1.3 kcal·mol−1. frontiersin.org

These calculations provide a detailed energy landscape that governs the conformational preferences of the molecule. Understanding this landscape is key to predicting the dominant conformations of this compound and how they might be influenced by the local environment.

| Conformational Feature | Method | Key Findings |

| Pyrrolidine Ring Pucker | DFT | The "down" pucker is generally more stable than the "up" pucker, with energy differences of 0.4-2.0 kcal/mol. nih.gov |

| Peptide Bond Isomerization | DFT | The energy difference between cis and trans isomers of a β-proline dimer is approximately 0.4–1.3 kcal·mol−1. frontiersin.org |

Elucidating Intermolecular Interaction Energies within Self-Assembled Structures

The stability of any self-assembled supramolecular structure is determined by the sum of all the intermolecular interactions between its constituent molecules. DFT calculations can be used to accurately quantify the strength of these interactions, including hydrogen bonds, π-π stacking interactions between the Fmoc groups, and weaker van der Waals forces. nih.gov

By analyzing the interaction energies between pairs or groups of this compound molecules in different orientations, researchers can identify the most favorable packing arrangements. This information is crucial for understanding why a particular supramolecular architecture is formed and for predicting the properties of the resulting material. These calculations can also shed light on the role of solvent molecules in mediating or competing with these intermolecular interactions.

In Silico Prediction Algorithms for D-Peptide Structure and Self-Assembly Propensity

The development of predictive algorithms for peptide structure and self-assembly is a rapidly growing field. researchgate.net These algorithms aim to predict the three-dimensional structure and aggregation behavior of a peptide based solely on its amino acid sequence. For D-peptides like this compound, these tools are particularly valuable as they can account for the unique stereochemistry of the D-amino acids. nih.gov

These prediction methods often combine elements of molecular mechanics, statistical analysis of known peptide structures, and machine learning techniques. udel.edunih.gov They can provide a rapid initial assessment of a peptide's propensity to form specific secondary structures (like helices or sheets) and to self-assemble into larger aggregates. While not as detailed as full MD or QM simulations, these algorithms are computationally efficient and can be used to screen large libraries of peptide sequences for promising candidates for further experimental and computational study. The increasing availability of large datasets from molecular dynamics simulations is further enhancing the accuracy of these deep learning-based prediction models. nih.gov

| Computational Method | Application to this compound | Key Insights |

| Molecular Dynamics (MD) Simulations | Simulating conformational changes and the process of multiple molecules coming together. | Provides understanding of flexibility, preferred shapes, and the initial steps of self-assembly. |

| Quantum Mechanics (QM) / DFT | Calculating the energies of different ring puckers and peptide bond isomers. | Determines the most stable molecular conformations and the energy barriers between them. |

| In Silico Prediction Algorithms | Predicting the likely structure and tendency to self-assemble based on the D-proline sequence. | Offers a fast initial screening to identify peptides with desired properties for further investigation. |

Advanced Research Applications and Broader Scientific Implications of D Proline Tetramers

Principles of Peptide Engineering and Design

Peptide engineering is a field focused on the rational design and synthesis of peptides with specific, predetermined structures and functions. The incorporation of non-natural amino acids, such as D-amino acids, is a key strategy in this endeavor.

Rational Design of Conformationally Pre-organized Peptides through D-Amino Acid Incorporation

The inclusion of D-amino acids into a peptide sequence is a powerful method for rationally designing peptides with predictable and stable three-dimensional structures. nih.gov Unlike their L-amino acid counterparts, which are the building blocks of natural proteins, D-amino acids introduce specific conformational constraints. This is particularly true for D-proline, whose cyclic side chain restricts the rotational freedom of the peptide backbone. nih.gov A sequence of D-proline residues, such as in a D-proline tetramer, can induce a well-defined helical structure, specifically a left-handed polyproline II (PPII) helix. kent.ac.ukacs.org This pre-organization is a significant advantage in peptide design, as it allows for the precise spatial arrangement of functional groups. acs.org

The ability to create these defined structures is crucial for developing peptidomimetics, which are molecules that mimic the structure of natural peptides to interact with biological targets. nih.gov By using D-amino acids, researchers can design peptides that fit into specific binding sites on proteins, potentially inhibiting protein-protein interactions that are hallmarks of various diseases. nih.gov

Modulating Peptide Secondary Structure and Functionality for Research Probes

The secondary structure of a peptide, such as an alpha-helix or beta-sheet, is critical to its function. The incorporation of D-amino acids can be used to modulate this structure in a controlled manner. rsc.org For instance, a single D-amino acid can disrupt a right-handed alpha-helix, which is the common helical form in natural proteins, or it can be used to nucleate specific types of turns in a peptide chain. A sequence of D-proline residues will predictably form a left-handed PPII helix. kent.ac.ukacs.org

This ability to control the secondary structure is invaluable for creating research probes. By designing peptides with specific shapes and functionalities, scientists can investigate complex biological processes. For example, a conformationally defined peptide can be used to probe the binding site of an enzyme or receptor with high specificity.

Innovations in Supramolecular Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Peptides, particularly those containing D-amino acids, are excellent building blocks for creating novel supramolecular materials.

Developing Self-Assembling Biomaterials and Hydrogel Networks for Research Platforms

Peptides can be designed to self-assemble into larger, ordered structures, forming biomaterials with a wide range of potential applications. nih.gov The D-proline tetramer, with its well-defined helical structure, can act as a rigid building block in such systems. kent.ac.uk The terminal Fmoc group, a bulky aromatic moiety, can drive self-assembly through π-π stacking interactions. acs.org

This self-assembly can lead to the formation of hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water. mdpi.comhokudai.ac.jp Peptide-based hydrogels are of particular interest as they can mimic the extracellular matrix, providing a scaffold for cell culture and tissue engineering. researchgate.netnih.gov The properties of these hydrogels, such as their stiffness and porosity, can be tuned by altering the peptide sequence and the conditions for self-assembly. nih.govresearchgate.net The incorporation of D-amino acids can also enhance the resistance of these materials to enzymatic degradation. rsc.org

Engineering Hierarchical Supramolecular Scaffolds with Tunable Properties

The self-assembly of D-proline tetramers can be a hierarchical process, where the initial formation of helical structures is followed by their association into larger, more complex scaffolds. nih.gov This allows for the engineering of supramolecular structures with a high degree of control over their architecture. kent.ac.uk By modifying the D-proline tetramer, for example by adding functional groups to the proline rings, it is possible to introduce specific intermolecular interactions that guide the assembly process. acs.org

Fundamental Insights into Protein Aggregation and Amyloid Research

Protein aggregation is a process where misfolded proteins clump together, a phenomenon associated with a number of neurodegenerative diseases, including Alzheimer's disease. biorxiv.orgnih.gov Understanding the mechanisms of protein aggregation is a major area of scientific research.

The study of proline-rich sequences, including D-proline tetramers, can provide valuable insights into this process. Proline is known to be a "beta-sheet breaker," meaning it can disrupt the formation of the beta-sheet structures that are characteristic of amyloid fibrils. quora.com However, proline-rich domains are also found in some proteins that are prone to aggregation. nih.gov

Research has shown that proline can inhibit protein aggregation during the refolding of denatured proteins. nih.govresearchgate.net The rigid structure of proline residues can interfere with the formation of the ordered aggregates that lead to amyloid fibrils. acs.org The cis-trans isomerization of the peptide bond preceding a proline residue can also play a significant role in the kinetics of protein folding and aggregation. nih.govacs.org By studying the behavior of well-defined D-proline oligomers, researchers can gain a more fundamental understanding of the factors that promote or inhibit protein aggregation, which could lead to the development of new therapeutic strategies for amyloid-related diseases. biorxiv.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimize coupling efficiency by using a 4-fold molar excess of Fmoc-D-Pro-OH in each cycle, activated with HBTU/DIPEA in DMF. Monitor deprotection steps (20% piperidine in DMF) via UV-Vis spectroscopy to confirm Fmoc removal . For repetitive proline residues, extend coupling times to 2–3 hours to overcome steric hindrance and reduce aggregation . Post-synthesis, cleave the peptide from the resin using TFA:water:TIPS (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How do solvent systems influence the solubility of this compound during purification?

- Methodological Answer : Proline-rich peptides often exhibit low solubility in aqueous buffers. Use TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol) as co-solvents (10–20% v/v) to improve solubility during HPLC purification. For lyophilization, dissolve the peptide in 30% acetic acid to prevent aggregation .

Q. What analytical techniques are essential for confirming the identity and purity of this tetrapeptide?

- Methodological Answer :

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight (expected [M+H]+: ~746.8 Da) .

- HPLC : Assess purity (>95%) using a gradient of 10–60% acetonitrile over 30 minutes .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24 hours) and quantify D-proline residues via pre-column derivatization with AccQ-Tag .

Advanced Research Questions

Q. How can conformational analysis of this compound resolve contradictions in secondary structure predictions?

- Methodological Answer : Proline’s cyclic structure induces polyproline helices (PPII) or β-turns. Use:

- Circular Dichroism (CD) : Compare spectra in aqueous vs. TFE-containing buffers. PPII helices show a positive peak at 228 nm, while β-turns exhibit minima at 205 nm .

- Molecular Dynamics (MD) Simulations : Model the peptide in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS to assess backbone dihedral angles (φ/ψ) and hydrogen bonding patterns .

- X-ray Crystallography : Co-crystallize with thiocyanate ions to stabilize helical conformations .

Q. What experimental strategies address low yields in the synthesis of proline-rich peptides?

- Methodological Answer :

- Microwave-Assisted SPPS : Reduce coupling times by 50% while maintaining efficiency (50°C, 30 W) .

- Pseudoproline Dipeptides : Introduce Fmoc-D-Pro-Thr(ΨMe,Mepro)-OH at selected positions to disrupt aggregation .

- In situ Monitoring : Use IR spectroscopy to track real-time deprotection (disappearance of Fmoc carbonyl peak at 1710 cm⁻¹) .

Q. How do stereochemical impurities impact bioactivity studies of this peptide?

- Methodological Answer : D-Pro residues resist enzymatic degradation but may introduce epimerization during synthesis.

- Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 mm) with 0.1% TEAP buffer (pH 4.0) to separate D/L epimers .

- Bioassay Controls : Compare activity of synthetic peptide vs. enzymatically synthesized analogs to isolate stereochemistry-dependent effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous buffers?

- Resolution Strategy :

- pH-Dependent Stability : Test stability across pH 3–8. Proline’s tertiary amine is prone to oxidation at pH > 7, leading to diketopiperazine formation. Use antioxidants (e.g., 0.1% ascorbic acid) in neutral buffers .

- Accelerated Degradation Studies : Incubate at 40°C for 72 hours and analyze degradation products via LC-MS to identify cleavage sites .

Tables for Method Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.